
1-Chloroisoquinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroisoquinolin-7-amine is a heterocyclic organic compound . It has a molecular weight of 178.62 . The IUPAC name for this compound is 1-chloro-7-isoquinolinamine .
Synthesis Analysis
The synthesis of isoquinoline compounds, such as 1-Chloroisoquinolin-7-amine, has been a subject of numerous studies . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 1-Chloroisoquinolin-7-amine can be represented by the InChI code: 1S/C9H7ClN2/c10-9-8-5-7 (11)2-1-6 (8)3-4-12-9/h1-5H,11H2 .Chemical Reactions Analysis
Amines, such as 1-Chloroisoquinolin-7-amine, can undergo a variety of reactions. The most general reactions of amines include alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Aplicaciones Científicas De Investigación
Antimalarial and Anticancer Repurposing Efforts Chloroquine and its derivatives, sharing a structural motif with 1-Chloroisoquinolin-7-amine, have been extensively studied for their antimalarial effects. Recent research efforts have focused on repurposing these compounds for the treatment of various non-infectious diseases, including cancer. These compounds' unique biochemical properties have inspired novel therapeutic applications beyond their initial use against malaria. Research highlights the potential of these compounds in anticancer combination chemotherapy, indicating the structural analogs of 1-Chloroisoquinolin-7-amine might exhibit similar multifaceted applications (Njaria, Okombo, Njuguna, & Chibale, 2015).
Neuroprotective and Antidepressant Properties Studies on tetrahydroisoquinoline derivatives, related to the isoquinoline structure of 1-Chloroisoquinolin-7-amine, have demonstrated significant neuroprotective and antidepressant-like activities. These findings suggest the potential of 1-Chloroisoquinolin-7-amine and its derivatives in developing treatments for neurodegenerative diseases and mood disorders. The exploration of these compounds in animal models of central nervous system disorders has revealed their considerable potential as therapeutic agents, opening avenues for further investigation into similar compounds (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Immunomodulatory and Antitumoral Applications The immunomodulatory and antitumoral activities of imiquimod, another compound structurally related to 1-Chloroisoquinolin-7-amine, underscore the potential utility of isoquinoline derivatives in treating cutaneous diseases and neoplasms. Imiquimod's ability to induce cytokine production and stimulate an immune response against various skin disorders and neoplasms suggests that compounds like 1-Chloroisoquinolin-7-amine could be developed into topical agents with significant therapeutic benefits (Syed, 2001).
Advanced Oxidation Processes for Degradation of Hazardous Compounds Research into the degradation of nitrogen-containing hazardous compounds, including those with isoquinoline structures, using advanced oxidation processes (AOPs), highlights the environmental applications of these compounds. AOPs have been effective in mineralizing resistant nitrogen-containing compounds, indicating the relevance of 1-Chloroisoquinolin-7-amine and its derivatives in developing efficient treatment schemes for degrading pollutants in water and soil environments (Bhat & Gogate, 2021).
Propiedades
IUPAC Name |
1-chloroisoquinolin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOHRRUGZFEWGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306927 |
Source


|
| Record name | 7-Isoquinolinamine, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374651-74-7 |
Source


|
| Record name | 7-Isoquinolinamine, 1-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Isoquinolinamine, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

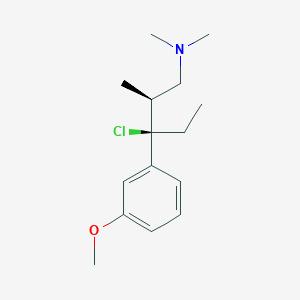
![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)
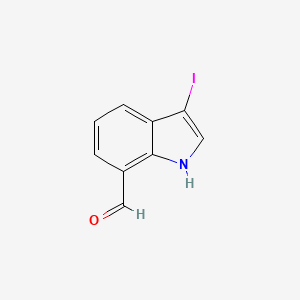
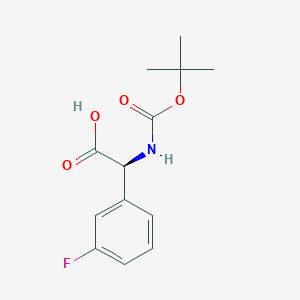

![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)
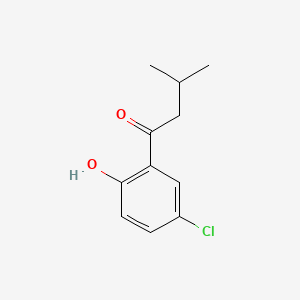
![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)
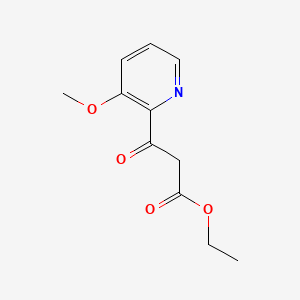

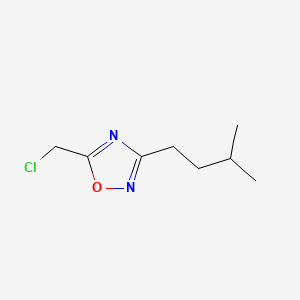
![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)